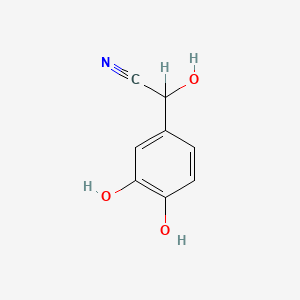

3,4-Dihydroxymandelonitrile

Descripción

Structure

3D Structure

Propiedades

Número CAS |

51688-49-4 |

|---|---|

Fórmula molecular |

C8H7NO3 |

Peso molecular |

165.15 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetonitrile |

InChI |

InChI=1S/C8H7NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H |

Clave InChI |

CRISWXPNFWRXSH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(C#N)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C(C#N)O)O)O |

Sinónimos |

3,4-dihydroxymandelonitrile |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dihydroxymandelonitrile

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers significant advantages for chemical synthesis, including mild reaction conditions (physiological pH, ambient temperature, and pressure), high regio- and stereoselectivity, and a reduced environmental footprint compared to many traditional synthetic routes. nih.gov The use of enzymes can eliminate the need for complex protection and deprotection steps, leading to more streamlined and efficient processes. nih.gov Chemo-enzymatic strategies leverage these benefits by incorporating enzymatic steps into a multi-step chemical synthesis, often to create key chiral intermediates. nih.govmdpi.com

Hydroxynitrile Lyase (HNL)-Mediated Routes

A primary biocatalytic route for the synthesis of cyanohydrins, including 3,4-dihydroxymandelonitrile, is through the action of Hydroxynitrile Lyases (HNLs). nih.govnih.gov These enzymes catalyze the asymmetric addition of a cyanide group (from a source like hydrogen cyanide or an acetone (B3395972) cyanohydrin) to an aldehyde or ketone. uniprot.org This reaction is reversible, with the enzyme's natural function in plants being the decomposition of cyanohydrins as a defense mechanism. nih.govuniprot.org In synthetic applications, the reaction is driven towards the formation of the cyanohydrin, yielding a valuable chiral building block. nih.gov

Hydroxynitrile lyases are sourced from a wide variety of organisms, including plants, bacteria, and arthropods. nih.gov Historically, plants have been the most common source. nih.gov One of the most well-characterized HNLs is from the almond, Prunus dulcis (also known as Prunus amygdalus), designated as PaHNL. nih.govacs.org This enzyme is known for its (R)-stereoselectivity, making it a valuable biocatalyst for the synthesis of (R)-cyanohydrins. acs.org

Enzyme characterization is a critical step that involves:

Purification: Isolating the enzyme from the crude source material.

Structural Analysis: Determining the protein's structure, often through techniques like X-ray crystallography. nih.gov

Kinetic Studies: Measuring the enzyme's activity with various substrates to determine its substrate specificity, reaction rate, and efficiency.

Stability Analysis: Assessing the enzyme's stability under different operational conditions, such as a range of pH values, temperatures, and in the presence of organic solvents.

| Parameter | Condition | Rationale/Effect on Synthesis |

| Enzyme | (R)-HNL from Prunus dulcis (PaHNL) | Catalyzes the formation of the (R)-enantiomer with high stereoselectivity. acs.org |

| Substrates | 3,4-dihydroxybenzaldehyde (B13553), Hydrogen Cyanide (HCN) | Reactants for the synthesis of this compound. |

| Solvent System | Biphasic (e.g., Water/Organic Solvent like TBME) | Enhances substrate solubility and reduces enzyme inhibition, improving yield. rsc.org |

| pH | Acidic (e.g., pH 4.0-5.5) | Suppresses the non-enzymatic chemical reaction, thereby increasing the enantiomeric excess (ee). rsc.orgacs.org |

| Temperature | Low to moderate (e.g., 4-30 °C) | A balance between ensuring sufficient reaction rate and minimizing the non-enzymatic side reaction and enzyme denaturation. acs.org |

| Substrate Ratio | Excess of cyanide source | Drives the reaction equilibrium towards product formation. |

This table presents typical optimized conditions for HNL-catalyzed reactions based on established principles for cyanohydrin synthesis. acs.orgresearchgate.netscielo.br

For industrial applications, the reusability and stability of the enzyme are paramount. nih.gov Immobilization addresses these needs by confining the enzyme to a solid support, which facilitates its easy separation from the reaction mixture and often enhances its operational stability. nih.govresearchgate.net Among various immobilization methods, the formation of Cross-Linked Enzyme Aggregates (CLEAs) is a particularly effective and simple technique. nih.govnih.gov

The CLEA preparation process involves two main steps:

Precipitation: The enzyme is precipitated from an aqueous solution by adding salts (like ammonium (B1175870) sulfate), water-miscible organic solvents, or non-ionic polymers. mdpi.com This step forms physical aggregates of enzyme molecules. mdpi.com

Cross-linking: A bifunctional reagent, most commonly glutaraldehyde, is added to the enzyme aggregates. acs.orgmdpi.com This agent forms covalent bonds between amino acid residues (primarily lysine) on the surfaces of adjacent enzyme molecules, creating an insoluble and stable macroscopic particle. nih.gov

Advantages of CLEAs include:

High Volumetric Productivity: They are carrier-free, meaning they consist of nearly 100% enzyme, avoiding the non-catalytic "ballast" of a support material. acs.org

Cost-Effectiveness: The method is simple and can often be performed with crude enzyme extracts, bypassing the need for costly and time-consuming enzyme purification. nih.govmdpi.com

Enhanced Stability: CLEAs generally show improved stability against heat, organic solvents, and autoproteolysis. nih.gov

Recyclability: As an insoluble solid, the CLEA catalyst can be easily recovered by filtration or centrifugation and reused for multiple reaction cycles. nih.govacs.org

CLEAs of hydroxynitrile lyases from sources like Prunus amygdalus and Manihot esculenta have been successfully prepared and used for the hydrocyanation of various aldehydes. nih.govacs.orgscispace.com

The synthesis of enantiopure compounds is critical in the pharmaceutical and fine chemical industries, as different enantiomers can have vastly different biological activities. researchgate.net Biocatalysis using HNLs is an excellent method for achieving high stereoselectivity. nih.govnih.gov

To produce (R)-3,4-dihydroxymandelonitrile, an (R)-selective HNL, such as PaHNL from Prunus dulcis, is chosen as the catalyst. acs.org The reaction involves the enantioselective addition of hydrogen cyanide to the prochiral carbonyl carbon of 3,4-dihydroxybenzaldehyde. Under optimized conditions, this enzymatic process can yield the (R)-product with very high enantiomeric excess (ee), often exceeding 99%. acs.org The high fidelity of the enzyme's active site ensures that only one of the two possible enantiomers is formed preferentially.

Development of Novel Biocatalytic Systems

Research in biocatalysis is continuously advancing, with efforts focused on discovering new enzymes and engineering novel catalytic systems. nih.govnih.gov The search for new HNLs in various natural sources aims to identify enzymes with different substrate specificities, improved stability, or opposite stereoselectivity (S-selective HNLs). nih.gov

A significant development is the creation of multi-enzyme biocatalytic systems, often in the form of "combi-CLEAs". acs.orgmdpi.com These are aggregates containing two or more different enzymes that can catalyze sequential reactions in a one-pot cascade. nih.gov For example, a combi-CLEA containing both a hydroxynitrile lyase and a nitrilase could be used to convert an aldehyde first into a cyanohydrin and then directly into the corresponding α-hydroxy acid, a valuable synthetic intermediate. acs.orgnih.gov This approach improves process efficiency by eliminating the need to isolate intermediate products.

Organic Chemical Synthesis Routes

Strategies for Carbon-Carbon Bond Formation

The pivotal carbon-carbon bond formation in the synthesis of this compound is the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde. tutorchase.comchemistrysteps.com This reaction, a classic example of cyanohydrin formation, establishes the characteristic α-hydroxynitrile structure. libretexts.org

The mechanism involves the attack of the cyanide anion (⁻C≡N) on the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by a weak acid like HCN itself or through an acidic workup, yields the final cyanohydrin product. libretexts.org For the reaction to proceed efficiently, basic conditions are often employed to generate a sufficient concentration of the cyanide nucleophile from a source like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN). libretexts.org The use of silylated cyanide reagents, such as trimethylsilyl (B98337) cyanide (TMSCN), also provides a well-established method for cyanohydrin synthesis under milder conditions.

This C-C bond-forming reaction is significant as it provides a direct route to bifunctional molecules that serve as versatile synthetic intermediates, comparable to the utility of organometallic reagents but often under less stringent conditions. chemistrysteps.com

Selective Functionalization of the Aromatic Ring

The selective functionalization of the aromatic ring is most strategically accomplished before the formation of the cyanohydrin. The catechol moiety (the 3,4-dihydroxy group) is sensitive to oxidation and can complicate reactions. Therefore, synthetic routes typically begin with an already functionalized aromatic precursor, namely 3,4-dihydroxybenzaldehyde. sigmaaldrich.com

Further functionalization would involve the protection of the two phenolic hydroxyl groups to prevent unwanted side reactions. Common strategies include:

Alkylation: Converting the hydroxyls into ether groups (e.g., methoxy, benzyloxy). For instance, starting with vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) or 3,4-dimethoxybenzaldehyde (B141060) allows for reactions to be carried out before a final deprotection step to reveal the catechol.

Acetal/Ketal Formation: Reacting the catechol with an aldehyde or ketone to form a more stable cyclic acetal, such as in piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). This protecting group is generally robust but can be removed under specific acidic conditions to regenerate the diol.

These protection strategies allow other transformations to be performed on the molecule without interference from the acidic phenolic protons, after which the protecting groups can be removed to yield the desired 3,4-dihydroxylated structure.

Asymmetric Synthetic Approaches

Achieving stereocontrol in the synthesis of this compound is crucial for its application in biologically active molecule synthesis. The most effective methods for asymmetric cyanohydrin synthesis rely on biocatalysis, specifically using enzymes called hydroxynitrile lyases (HNLs). nih.govpnas.org These enzymes catalyze the enantioselective addition of hydrogen cyanide to aldehydes. pnas.orgebi.ac.uk

HNLs are classified based on the stereochemistry of the product they form, yielding either (R)- or (S)-cyanohydrins. nih.govwikipedia.org They have been successfully employed for a wide range of substituted benzaldehydes, and this methodology is directly applicable to 3,4-dihydroxybenzaldehyde. nih.govlibretexts.org The reaction is typically performed in a biphasic system or in an organic solvent to optimize substrate solubility and enzyme stability, leading to high enantiomeric excess (ee). nih.gov For instance, HNLs from sources like Prunus amygdalus (almond) are known to produce (R)-mandelonitrile, while others from Manihot esculenta or Hevea brasiliensis yield the (S)-enantiomer. wikipedia.org

| Enzyme (Source) | Selectivity | Typical Substrates | Key Features |

|---|---|---|---|

| PaHNL (Prunus amygdalus) | (R)-selective | Benzaldehyde, Aromatic Aldehydes | One of the first HNLs used industrially; requires a flavin cofactor. wikipedia.org |

| MeHNL (Manihot esculenta) | (S)-selective | Aromatic and Aliphatic Aldehydes | Belongs to the α/β hydrolase superfamily. ebi.ac.ukwikipedia.org |

| HbHNL (Hevea brasiliensis) | (S)-selective | Aromatic, Heterocyclic, and Aliphatic Aldehydes | Member of the α/β hydrolase superfamily with a broad substrate range. ebi.ac.uk |

| ChuaHNL (Chamberlinius hualienensis) | (R)-selective | Monosubstituted and Disubstituted Benzaldehydes | A millipede-derived HNL with high specific activity and stability. pnas.orgnih.gov |

This compound as a Versatile Synthetic Intermediate

Precursor Role in the Synthesis of Complex Molecules and Natural Products

This compound is a valuable building block because it contains the catechol motif, a core structure in many natural products and pharmaceuticals, including neurotransmitters like dopamine. The true synthetic utility of cyanohydrins is realized in their conversion to other functional groups. youtube.com

Key transformations include:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield α-hydroxy-carboxylic acids. In this case, hydrolysis of this compound would produce 3,4-dihydroxymandelic acid, a precursor for various pharmaceutical agents. chemistrysteps.com A patent for the production of 3,4-dihydroxybenzaldehyde describes the synthesis of 3,4-dihydroxymandelic acid as an intermediate step from catechol and glyoxylic acid. google.com

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), forming a β-aminoalcohol. chemistrysteps.com This transformation of this compound would yield an analogue of norepinephrine, highlighting its potential in medicinal chemistry.

The presence of multiple reactive sites allows this compound to serve as a cornerstone for building more elaborate molecular architectures found in nature and medicine.

Derivatization Pathways for Scaffold Modification

The structure of this compound offers several handles for derivatization, enabling extensive scaffold modification for applications in drug discovery and materials science. Chemical derivatization is a common strategy to enhance the properties of a molecule for analysis or to create new analogues with different biological activities. nih.gov

The primary sites for derivatization are the nitrile group and the two phenolic hydroxyl groups:

Nitrile Group Modifications: Beyond hydrolysis and reduction, the nitrile can participate in cycloaddition reactions or be converted to other nitrogen-containing heterocycles.

Phenolic Hydroxyl Modifications: The catechol hydroxyls can be selectively or fully alkylated, acylated, or silylated. They can also be used as ligands to coordinate with metal centers, opening pathways to new catalysts or materials.

These derivatization pathways allow for the systematic modification of the compound's physicochemical properties, such as polarity, solubility, and hydrogen-bonding capacity, which is a fundamental approach in the design of new functional molecules.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Phenolic Hydroxyls (-OH) | Alkylation (Etherification) | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| Phenolic Hydroxyls (-OH) | Acylation (Esterification) | Acyl chloride or Anhydride, Base | Ester (-OCOR) |

| Benzylic Hydroxyl (-OH) | Oxidation | Mild oxidizing agent (e.g., MnO₂) | α-Ketonitrile (-C(=O)CN) |

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 3,4 Dihydroxymandelonitrile

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 3,4-dihydroxymandelonitrile are primarily centered around the reactivity of the cyanohydrin functional group and the transformations that can occur at the catechol ring.

The cyanohydrin group, consisting of a nitrile and a hydroxyl group attached to the same carbon, is a versatile functional motif. Its reactivity is characterized by both additions to the nitrile and reactions involving the hydroxyl group.

One of the key reactions of cyanohydrins is their hydrolysis to α-hydroxy carboxylic acids. In the case of this compound, this would lead to the formation of 3,4-dihydroxymandelic acid. This transformation is of significant interest, particularly in biological systems where nitrilase enzymes can catalyze this hydrolysis with high efficiency and stereoselectivity. Studies on analogous compounds, such as mandelonitrile (B1675950), have shown that nitrilases can convert the nitrile group directly to a carboxylic acid. For instance, a novel nitrilase from Burkholderia cenocepacia J2315 has been shown to efficiently hydrolyze mandelonitrile to (R)-(-)-mandelic acid with a high enantiomeric excess. d-nb.info

The cyanohydrin is also in equilibrium with its corresponding aldehyde, 3,4-dihydroxybenzaldehyde (B13553), and hydrogen cyanide. This equilibrium is a fundamental aspect of cyanohydrin chemistry. The position of the equilibrium can be influenced by factors such as pH and the presence of catalysts. For example, the lipase-catalyzed kinetic resolution of (±)-mandelonitrile is affected by the spontaneous chemical equilibrium that partially converts the unreacted (R)-mandelonitrile back to benzaldehyde. scielo.br

The 1,2-dihydroxybenzene (catechol) ring in this compound is susceptible to oxidation, a common reactivity pattern for catechols. This oxidation can lead to the formation of highly reactive ortho-quinones. These quinones are electrophilic and can participate in a variety of subsequent reactions, including intramolecular cyclization and polymerization.

While specific studies on the oxidation of this compound are not extensively documented, the behavior of other catechol-containing compounds provides insights into potential transformation pathways. For instance, the oxidation of catechol derivatives can be influenced by the nature of the substituents on the ring.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are limited. However, research on the enzymatic synthesis and hydrolysis of the closely related mandelonitrile provides valuable data that can serve as a proxy.

The enzymatic synthesis of (R)-mandelonitrile, for example, has been studied to determine its kinetic parameters. One study focusing on the hydroxynitrile lyase from Prunus amygdalus estimated the kinetic parameters for this synthesis. tudelft.nl Similarly, the hydrolysis of mandelonitrile by a nitrilase from Burkholderia cenocepacia J2315 has been characterized kinetically, demonstrating the efficiency of this enzymatic transformation. d-nb.info

The following table summarizes the kinetic parameters for the hydrolysis of mandelonitrile by the nitrilase from Burkholderia cenocepacia J2315.

| Kinetic Parameter | Value | Unit |

| Vmax | 45.4 | µmol/min/mg |

| Km | 0.14 | mM |

| kcat | 15.4 | s-1 |

| kcat/Km | 1.1 x 105 | M-1s-1 |

Table 1: Kinetic parameters for the hydrolysis of mandelonitrile by nitrilase from Burkholderia cenocepacia J2315. d-nb.info

The thermodynamics of cyanohydrin formation are also an important consideration. The equilibrium for the formation of cyanohydrins from aldehydes and hydrogen cyanide is generally favorable, especially for aromatic aldehydes.

Structure-Reactivity Relationships within the this compound Framework

The reactivity of this compound is intrinsically linked to its molecular structure. The electronic properties of the catechol ring and the steric and electronic nature of the cyanohydrin moiety influence the rates and outcomes of its reactions.

The hydroxyl groups of the catechol moiety are electron-donating, which can affect the reactivity of the aromatic ring and the benzylic carbon of the cyanohydrin. This electron-donating character can influence the ease of oxidation of the catechol ring and the stability of any carbocation intermediates that might form at the benzylic position.

In the context of enzymatic reactions, the structure of the substrate is critical for enzyme activity and selectivity. Studies on a wide range of mandelonitrile derivatives with different substituents on the aromatic ring have shown that both the electronic nature and the position of the substituent can impact the enantioselectivity of enzymatic resolutions. scielo.br For instance, the conversion of various aromatic nitriles by nitrilase variants from Pseudomonas fluorescens EBC191 has demonstrated that single point mutations in the enzyme can significantly alter the stereopreference for different substrates. nih.gov

Catalytic Aspects of this compound Reactions

Both chemical and biological catalysts play a crucial role in the reactions of this compound and related cyanohydrins.

Enzymes, particularly hydroxynitrile lyases (HNLs) and nitrilases, are highly effective catalysts for the synthesis and hydrolysis of cyanohydrins, respectively. HNLs, such as the one from Prunus amygdalus, catalyze the enantioselective addition of hydrogen cyanide to aldehydes to form chiral cyanohydrins. tudelft.nl Nitrilases, as mentioned earlier, catalyze the hydrolysis of the nitrile group to a carboxylic acid. d-nb.infonih.gov The use of these enzymes in organic synthesis is a well-established method for producing optically active α-hydroxy acids. d-nb.info

Chemical catalysts have also been developed for cyanohydrin synthesis. For instance, cyclic dipeptide catalysts have been shown to efficiently catalyze the hydrocyanation of aromatic aldehydes. nih.govresearchgate.net These small molecule catalysts can offer an alternative to enzymatic methods.

Biological and Biochemical Roles of 3,4 Dihydroxymandelonitrile in Non Human Systems

Biosynthesis Pathways in Plants and Microorganisms

The biosynthesis of 3,4-dihydroxymandelonitrile is a critical step in the formation of certain cyanogenic glucosides in various plant species. This process is part of the plant's secondary metabolism, often linked to defense mechanisms.

This compound is a key intermediate in the biosynthesis of the cyanogenic glucoside taxiphyllin (B49757). nih.gov Cyanogenic glucosides are a class of plant-derived compounds that release hydrogen cyanide upon enzymatic breakdown, a process known as cyanogenesis, which serves as a defense against herbivores. nih.govyoutube.com The biosynthesis of these compounds, including taxiphyllin, originates from amino acid precursors. nih.govresearchgate.net

The pathway leading to taxiphyllin is derived from the aromatic amino acid L-tyrosine. researchgate.net This multi-step enzymatic process converts L-tyrosine into an α-hydroxynitrile (cyanohydrin), which in the case of taxiphyllin, is this compound. This cyanohydrin is then stabilized through glucosylation to form the final cyanogenic glucoside. nih.gov The presence of taxiphyllin has been identified in various plants, including Hydrangea macrophylla var. thunbergii and Triglochin maritima. nih.govnih.gov

The general biosynthetic pathway for cyanogenic glycosides derived from L-tyrosine involves a series of enzymatic conversions. These pathways require the action of cytochrome P450 monooxygenases for the oxidation of the precursor amino acid. researchgate.net The subsequent steps lead to the formation of a cyanohydrin, which is the immediate precursor to the cyanogenic glucoside. researchgate.net

The final step in the biosynthesis of many cyanogenic glucosides is the glucosylation of the cyanohydrin intermediate, a reaction catalyzed by UDP-glucosyltransferases. researchgate.netnih.gov In the case of taxiphyllin biosynthesis, a specific glucosyltransferase facilitates the transfer of a glucose molecule from uridine (B1682114) diphosphate (B83284) glucose (UDPG) to this compound. nih.gov

Research on Triglochin maritima has shown that the glucosyltransferase responsible for this reaction is a soluble enzyme, not associated with membranes. nih.gov This enzyme exhibits specificity for its substrates, catalyzing the glucosylation of both 4-hydroxymandelonitrile (B80859) and this compound. nih.gov Although the enzyme's activity with these two substrates shows some different characteristics, evidence suggests that a single enzyme in T. maritima is responsible for both glucosylation reactions. nih.gov

The enzymatic steps leading to the formation of the cyanohydrin precursor involve cytochrome P450 enzymes. researchgate.net For instance, in the biosynthesis of dhurrin (B190987), another cyanogenic glycoside derived from tyrosine, two cytochrome P450 enzymes, CYP79A1 and CYP71E1, are involved. researchgate.net Similar enzymatic machinery is expected for the formation of the 3,4-dihydroxyphenylacetonitrile intermediate that precedes this compound.

In the metabolic framework of plants, this compound serves as a direct precursor to the cyanogenic glucoside taxiphyllin. nih.gov The biosynthesis of natural products is often a channeled process, but studies on Triglochin maritima indicate that the cyanohydrin intermediate, such as this compound, is not channeled and is free to equilibrate. nih.gov

The precursor-product relationship can be summarized in the following table:

| Precursor | Intermediate | Product |

| L-Tyrosine | This compound | Taxiphyllin |

This demonstrates a clear metabolic progression from a primary metabolite (amino acid) to a specialized secondary metabolite (cyanogenic glucoside), with this compound acting as a crucial link. The synthesis of these compounds is often higher in younger plants or when growth conditions are not optimal, suggesting a role in enhancing plant viability in response to environmental challenges. nih.gov

Enzymatic Transformations and Metabolic Fates in Isolated Biological Systems

Once synthesized, this compound and its corresponding glucoside, taxiphyllin, can undergo further enzymatic transformations, particularly hydrolysis.

The primary biotransformation of cyanogenic glucosides, and by extension their cyanohydrin precursors, is hydrolysis. This breakdown is a two-step enzymatic process. youtube.com First, a glycosidase cleaves the sugar moiety from the cyanogenic glucoside, releasing the cyanohydrin. youtube.com In the case of taxiphyllin, this would yield this compound. Subsequently, a hydroxynitrile lyase breaks down the cyanohydrin into the corresponding aldehyde or ketone and hydrogen cyanide. youtube.com

This hydrolytic process is a key component of the plant's defense mechanism, as the release of toxic hydrogen cyanide occurs upon tissue damage, which brings the stored cyanogenic glucosides into contact with the degradative enzymes. youtube.com Studies on the processing of Hydrangea macrophylla var. thunbergii leaves have shown that taxiphyllin is largely hydrolyzed during these procedures. nih.gov

Several types of biocatalysts are involved in the transformation of this compound and its related compounds.

Table of Relevant Biocatalysts

| Enzyme Class | Specific Enzyme Example | Role |

|---|---|---|

| Glucosyltransferases | UDP-glucosyltransferase | Biosynthesis: Glucosylation of this compound to form taxiphyllin. researchgate.netnih.gov |

| Glycosidases | β-glucosidase | Degradation: Hydrolysis of taxiphyllin to release this compound and glucose. youtube.com |

| Lyases | Hydroxynitrile lyase | Degradation: Breakdown of this compound to release hydrogen cyanide. youtube.com |

The spatial separation of the cyanogenic glucosides and the degradative enzymes within the intact plant tissue is a common strategy to prevent autotoxicity. youtube.com For example, in sorghum, the cyanogenic glucoside dhurrin is stored in the vacuoles of epidermal cells, while the hydrolytic enzymes are located elsewhere. youtube.com Disruption of this cellular compartmentalization, such as through herbivory, initiates the rapid breakdown of the cyanogenic glucoside and the release of hydrogen cyanide. youtube.com

Accumulation and Distribution in Plant Varieties Under Specific Conditions

Scientific literature currently lacks specific research detailing the accumulation and distribution of this compound in plant varieties. The biosynthesis of cyanogenic glycosides, from which such nitrile compounds are derived, is well-documented and originates from amino acids. nih.gov The precursor for this compound would be L-3,4-dihydroxyphenylalanine (L-DOPA), an amino acid known to be a precursor for various alkaloids and catecholamines in plants like Mucuna pruriens. nih.govnih.gov However, studies on cyanogenesis have largely focused on glycosides derived from other amino acids.

For context and to provide an example of how related compounds accumulate, this section details the accumulation of dhurrin, a cyanogenic glycoside that releases the analogous compound p-hydroxymandelonitrile upon hydrolysis. Dhurrin is synthesized from the amino acid L-tyrosine and is extensively studied in Sorghum bicolor (sorghum). Current time information in Јужнобачки oкруг, RS. Its concentration and distribution are highly responsive to both developmental and environmental factors, particularly drought stress.

Research Findings in Sorghum bicolor

The concentration of dhurrin is dynamically regulated throughout the life cycle of the sorghum plant and in response to environmental stressors.

Developmental Stage: Dhurrin levels are highest during the early seedling growth stage, where they can constitute up to 30% of the shoot's dry mass. Current time information in Јужнобачки oкруг, RS. This concentration decreases significantly as the plant matures. nih.gov In the developing grain of sorghum, dhurrin accumulates in the early phases after pollination, reaching a peak around 25 days later. Subsequently, as the grain matures, the dhurrin is turned over, resulting in negligible amounts in the mature grain. nih.govresearchgate.net This suggests a role for the compound as a temporary nitrogen store, which is remobilized for growth and development. Current time information in Јужнобачки oкруг, RS.researchgate.net

Drought Stress: Drought is a significant environmental trigger for the accumulation of dhurrin in the vegetative tissues of sorghum, which can increase the hydrogen cyanide potential (HCNp) of the plant. nih.govresearchgate.net However, this response varies significantly among different sorghum genotypes. In a study comparing multiple genotypes, drought-tolerant varieties were found to have mechanisms to mitigate the increase in HCNp, while drought-sensitive varieties showed significant accumulation. nih.govnih.gov For instance, the drought-adapted genotype ICSV 93046 showed reduced HCN potential under drought, whereas drought-sensitive genotypes like ICSR 14001 and CSH 24-MF exhibited a marked increase in dhurrin accumulation. nih.gov This is linked to the plant's ability to protect cell membranes from stress-induced damage; in sensitive genotypes, membrane damage leads to the release of dhurrin into the cytoplasm, increasing toxic potential. nih.gov

Tissue Distribution: Dhurrin is present in most major tissues of sorghum, including leaves, stems, and roots, but is notably absent from mature grains. nih.gov The highest concentrations in young plants are often localized in the epidermal tissues, particularly of the growing shoot tips, which is consistent with a primary role in defense against herbivores. neocities.orgyoutube.com In response to drought, dhurrin levels tend to increase in the leaves, while they may decrease in the roots. inchem.org

The following table summarizes findings from a study on different sorghum genotypes and their response to drought stress, illustrating the variation in accumulation.

| Genotype | Drought Tolerance | Dhurrin/HCNp Response to Drought Stress | Key Genetic Findings |

| ICSV 93046 | Adapted/Tolerant | Reduced HCN potential (HCNp). nih.govnih.gov | Upregulation of drought-related genes; mitigation of membrane injury preventing dhurrin release. nih.gov |

| ICSR 14001 | Sensitive | Increased HCN accumulation. nih.govnih.gov | Downregulation of drought-related genes; higher expression of dhurrin biosynthesis genes compared to tolerant genotypes. nih.gov |

| CSH 24-MF | Sensitive | Increased HCN accumulation. nih.govnih.gov | Exhibited decreased drought stress tolerance leading to HCN accumulation. nih.gov |

Advanced Analytical and Spectroscopic Research Methodologies for 3,4 Dihydroxymandelonitrile

Chromatographic Separation Techniques for Research Applications

Chromatographic methods are central to the isolation and purification of 3,4-dihydroxymandelonitrile from complex mixtures, enabling precise quantification and further structural analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development.nih.govsielc.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the separation of polar aromatic compounds such as this compound, reversed-phase HPLC is the most common approach. A C18 (octadecylsilyl) bonded silica (B1680970) gel column is a suitable stationary phase due to its hydrophobicity, which allows for the retention of the analyte from an aqueous mobile phase. sielc.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid, like formic or phosphoric acid, to control the ionization of the phenolic hydroxyl groups and improve peak shape. sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and to separate it from other components in the sample. UV detection is commonly used, with the wavelength set to the absorption maximum of the dihydroxyphenyl chromophore.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12-15 minutes |

Gas Chromatography (GC) Method Development.nih.govnih.govnih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and thermal lability of this compound, direct analysis by GC is challenging. The presence of multiple polar hydroxyl groups necessitates a derivatization step to increase its volatility and thermal stability. nih.gov

A common derivatization technique for compounds with active hydrogens is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.gov The resulting TMS-derivatized this compound can then be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase.

Table 2: Representative GC Method Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | DB-5ms (5% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis and Other Advanced Separations.youtube.comcolby.edulibretexts.orgnih.govnih.gov

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged species. colby.edu this compound, with its phenolic hydroxyl groups, can be analyzed in its ionized form at an appropriate pH. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. youtube.comlibretexts.org This technique is particularly advantageous for the analysis of small sample volumes and can provide rapid separations. youtube.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. The separation is typically carried out in a fused-silica capillary filled with a buffer solution. The choice of buffer pH is critical to control the charge of the analyte and the electroosmotic flow (EOF). libretexts.org For aromatic compounds, the use of cyclodextrins as chiral selectors in the buffer can also enable the separation of enantiomers. nih.gov Detection is often performed using UV-Vis spectrophotometry directly on the capillary. nih.gov

Mass Spectrometry (MS) for Mechanistic and Trace Analysis.chromatographyonline.com

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information about the molecular weight and the structure of the molecule through fragmentation analysis. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical method. chromatographyonline.com

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Complex Matrices

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis, particularly in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a characteristic fragmentation pattern that serves as a structural fingerprint.

For LC-MS/MS analysis, electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the likely precursor ion. The fragmentation of this ion would involve the loss of small neutral molecules such as HCN, H₂O, and CO.

For GC-MS/MS, electron ionization (EI) is typically used for the silylated derivative. The fragmentation of the TMS-derivatized molecule would involve characteristic losses of methyl groups (CH₃) and trimethylsilanol (B90980) (TMSO-H).

Table 3: Predicted Tandem Mass Spectrometry (MS/MS) Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Ionization Mode |

| 164.03 [M-H]⁻ | 137.03 (loss of HCN), 146.02 (loss of H₂O), 109.03 (loss of HCN and CO) | Negative ESI |

| 381.14 [M+3TMS-H]⁻ | 366.12 (loss of CH₃), 291.08 (loss of TMSO-H) | Negative ESI |

High-Resolution Mass Spectrometry for Molecular Characterization.chromatographyonline.comthermofisher.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This level of accuracy allows for the unambiguous determination of the elemental composition of an ion. chromatographyonline.comthermofisher.com For this compound (C₈H₇NO₃), the exact mass of the neutral molecule is 165.0426 g/mol . nih.gov

By comparing the measured accurate mass with the theoretical exact mass, the elemental formula of the compound and its fragments can be confidently confirmed. This is a powerful tool for structure confirmation and for distinguishing between isobaric interferences in complex samples. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are often used for this purpose.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Composition | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₈H₈NO₃⁺ | 166.0499 |

| [M-H]⁻ | C₈H₆NO₃⁻ | 164.0353 |

| [M+Na]⁺ | C₈H₇NNaO₃⁺ | 188.0322 |

Application in Metabolomics Studies (Non-Clinical)

In the realm of non-clinical research, this compound is a compound of interest in metabolomics studies. These investigations aim to quantify and identify the complete set of small-molecule metabolites in a biological system. clinicaltrials.gov Untargeted metabolomic profiling can be employed to uncover biomarkers related to various biological processes. clinicaltrials.gov For instance, in secondary data analysis of studies like the Modification of Diet in Renal Disease (MDRD) study, researchers use stored specimens to generate a global, untargeted metabolomic profile. clinicaltrials.gov This approach helps in investigating biomarkers of dietary intake and their relationship with disease progression. clinicaltrials.gov The Metabolomics Workbench has assigned the identifier 68636 to this compound, indicating its relevance in this field. nih.gov

Spectroscopic Techniques for Investigating Molecular Structure and Dynamics in Research

Spectroscopic methods are indispensable tools for elucidating the molecular structure and dynamics of chemical compounds like this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. docbrown.info The resulting spectrum displays absorption bands corresponding to specific functional groups. For a molecule like this compound, which contains hydroxyl (-OH), nitrile (-C≡N), and aromatic ring C-H bonds, characteristic IR absorption bands would be expected. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the C≡N stretch is expected in the 2220-2260 cm⁻¹ range. Aromatic C-H stretching and bending vibrations would also be present. americanpharmaceuticalreview.comdocbrown.info For example, in a study of a related compound, 3,4-dihydroxybenzaldehyde (B13553), IR spectroscopy was used to characterize its structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in strong signals for non-polar functional groups and symmetric vibrations. The nitrile group in this compound would likely show a strong Raman signal. Both IR and Raman spectra can be used to identify a compound and can also be sensitive to changes in the crystalline structure or polymorphism. americanpharmaceuticalreview.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and help interpret the experimental IR and Raman spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.brmdpi.com

By analyzing various NMR parameters, researchers can gain insights into the spatial arrangement of atoms and how they interact with each other. Key NMR experiments for conformational analysis include:

Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation. nih.gov

Scalar (J) Coupling Constants: Three-bond scalar coupling constants (³J) are related to the dihedral angles between the coupled nuclei, providing valuable constraints for defining the molecular conformation. mdpi.com

By combining experimental NMR data with theoretical calculations, such as molecular dynamics (MD) simulations, a comprehensive picture of the conformational ensemble of a molecule can be developed. auremn.org.brmdpi.comleibniz-fli.de This approach allows for the characterization of not just the average structure but also the various conformations that a molecule may adopt. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic ring and the nitrile group in this compound would contribute to its UV-Vis absorption spectrum.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for a particular analytical method, such as gas chromatography (GC). research-solution.comresearchgate.net For polar compounds like this compound, which have low volatility and may exhibit poor chromatographic behavior due to the presence of active hydrogen atoms in their hydroxyl groups, derivatization is often a necessary step to improve their analytical performance. libretexts.orggcms.cz The primary goals of derivatization for GC analysis are to increase volatility, improve thermal stability, and enhance detector response. researchgate.netlibretexts.org

Alkylation, Acylation, and Silylation for GC Compatibility

The most common derivatization reactions for compounds containing hydroxyl and other active hydrogen groups are alkylation, acylation, and silylation. research-solution.comlibretexts.org These methods work by replacing the active hydrogens with less polar and more volatile groups.

Alkylation: This process involves replacing an active hydrogen with an alkyl group. libretexts.org For a poly-hydroxy compound like this compound, alkylation would convert the hydroxyl groups into ethers, thereby reducing polarity and increasing volatility. chemcoplus.co.jp Esterification, a specific type of alkylation, is commonly used for carboxylic acids but can also be applied to alcohols. libretexts.org

Acylation: Acylation introduces an acyl group into the molecule, converting hydroxyl groups into esters. research-solution.com This not only increases volatility but can also introduce fluorinated groups, which significantly enhances the response of an electron capture detector (ECD) in GC analysis. libretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Silylation: Silylation is one of the most widely used derivatization techniques for GC analysis. chemcoplus.co.jp In this reaction, an active hydrogen is replaced by a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group. libretexts.org This replacement reduces the polarity of the compound and minimizes intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic peak shape. gcms.cz A variety of silylating reagents are available, allowing for the derivatization of even sterically hindered hydroxyl groups. researchgate.net

Table of Derivatization Techniques for GC Analysis

| Derivatization Technique | Reagent Type | Effect on Analyte |

| Alkylation | Alkylating agents (e.g., alkyl halides, diazomethane) | Replaces active hydrogens with alkyl groups, forming ethers or esters. Increases volatility and reduces polarity. libretexts.orgchemcoplus.co.jp |

| Acylation | Acylating agents (e.g., acid anhydrides, acyl halides) | Introduces an acyl group, forming esters. Increases volatility and can enhance detector sensitivity. research-solution.comlibretexts.org |

| Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Replaces active hydrogens with a silyl group (e.g., TMS). Increases volatility and thermal stability, improves peak shape. researchgate.netlibretexts.orgchemcoplus.co.jp |

Chromophore/Fluorophore Tagging for LC Detection

The inherent chemical structure of this compound, which contains a catechol moiety, presents opportunities for derivatization to enhance its detection in Liquid Chromatography (LC). While the catechol group itself possesses some UV absorbance, tagging the molecule with a potent chromophore or fluorophore can significantly increase sensitivity and selectivity, especially when analyzing samples with complex matrices or when the analyte is present at trace levels.

Chromophoric Tagging:

Derivatization reactions for catechols often target the hydroxyl groups. While no specific chromophoric tagging agents for this compound are extensively documented in the literature, general principles for phenolic compounds can be applied. Reagents that react with hydroxyl groups to introduce a highly conjugated system can be effective.

Fluorophoric Tagging:

Fluorophore tagging is a particularly sensitive technique. For catecholic compounds, derivatization agents that react with the diol system can be employed to introduce a fluorescent tag. A common strategy involves the use of reagents that form fluorescent condensation products with catechols. For instance, ethylenediamine (B42938) can be used in post-column fluorogenic derivatization for the detection of catecholamines, which share the catechol core with this compound. nih.gov This reaction typically involves an initial oxidation step followed by condensation to form a highly fluorescent derivative.

Another approach involves the use of 1,2-diphenylethylenediamine, which has been successfully used to derivatize various catechol compounds in urine samples for HPLC analysis with fluorescence detection. researchgate.net This pre-column derivatization method enhances the fluorescence properties of the analytes, allowing for their sensitive quantification. researchgate.net

| Tagging Strategy | Reagent Example | Detection Principle | Potential Application to this compound |

| Chromophoric Tagging | - | Enhanced UV/Vis Absorbance | Could improve detection limits in standard HPLC-UV analysis. |

| Fluorophoric Tagging | Ethylenediamine (post-column) | Formation of fluorescent condensation product after oxidation | Offers high sensitivity for trace-level detection in biological fluids. nih.gov |

| Fluorophoric Tagging | 1,2-diphenylethylenediamine (pre-column) | Formation of a highly fluorescent derivative | Enables sensitive and specific quantification in complex matrices like urine. researchgate.net |

Optimization of Derivatization Conditions for Research Applications

The success of any derivatization strategy hinges on the careful optimization of reaction conditions to ensure high yield, reproducibility, and stability of the resulting derivative. For research applications involving this compound, several key parameters would need to be systematically investigated.

Drawing parallels from derivatization of other compounds, such as mandelonitrile (B1675950) and various metabolites, the optimization process would typically involve:

Reagent Concentration: The molar ratio of the derivatization agent to the analyte is a critical factor. An excess of the reagent is often used to drive the reaction to completion, but excessively high concentrations can lead to increased background noise and potential side reactions.

Reaction Temperature: The temperature at which the derivatization is carried out influences the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the analyte or the derivative. For silylation of mandelonitrile, a temperature of 60°C has been utilized. nih.gov

Reaction Time: The incubation time must be sufficient to allow for the complete derivatization of the analyte. This is often determined by analyzing the reaction mixture at different time points until a plateau in the derivative peak area is observed. A 30-minute incubation has been reported for the silylation of mandelonitrile. nih.gov

pH and Solvent: The pH of the reaction medium can be crucial, especially for reactions involving acidic or basic groups. The choice of solvent is also important to ensure the solubility of both the analyte and the derivatization reagent.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters simultaneously. nih.gov

| Parameter | Typical Range/Considerations | Rationale | Example from Related Compounds |

| Reagent Concentration | Varies (e.g., molar excess) | To ensure complete reaction and maximize derivative yield. | For silylation of mandelonitrile, 100 μL of MSTFA was added to 50 μL of the sample. nih.gov |

| Reaction Temperature | Ambient to elevated (e.g., 20-100°C) | To control reaction rate and prevent degradation. | 60°C for silylation of mandelonitrile. nih.gov |

| Reaction Time | Minutes to hours | To allow for reaction completion. | 30 minutes for silylation of mandelonitrile. nih.gov |

| pH | Acidic, neutral, or basic | To optimize the reactivity of functional groups. | Phenylboronic acid has a pH-dependent affinity for catechol structures. researchgate.net |

| Solvent | Acetonitrile, Methanol, etc. | To ensure solubility of all reaction components. | Methanol was used for the extraction of mandelonitrile from plant material. nih.gov |

Challenges in Matrix Effects in Environmental and Biological Sample Analysis

The analysis of this compound in environmental and biological samples is susceptible to matrix effects, which can significantly impact the accuracy and precision of quantitative measurements. nih.goveijppr.com Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. eijppr.comnih.gov This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. chromatographyonline.com

Environmental Samples:

In environmental matrices such as water or soil, a diverse range of organic and inorganic compounds can co-extract with this compound and interfere with its analysis. For instance, in the analysis of organic compounds in atmospheric aerosol particles, both signal suppression and enhancement have been observed. mdpi.com The analysis of antibiotics in environmental water samples also showed that signal suppression increased with the complexity of the matrix, from tap water to river water and sewage influent. nih.gov

Biological Samples:

Biological matrices like plasma, urine, and tissue homogenates are notoriously complex. researchgate.netnih.gov Endogenous components such as phospholipids, salts, and metabolites can cause significant matrix effects. eijppr.comnih.gov For example, in the analysis of catecholamines, which are structurally related to this compound, biological matrices are known to cause interferences. researchgate.net The choice of sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical in minimizing these effects by removing a significant portion of the interfering compounds. chromatographyonline.com

Mitigation Strategies:

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: The use of selective extraction techniques to remove interfering components is a primary approach. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is crucial. eijppr.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects. nih.gov

Use of Internal Standards: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. chromatographyonline.com

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection. chromatographyonline.com

| Matrix Type | Potential Interfering Components | Observed Effects | Mitigation Strategies |

| Environmental (e.g., Water, Soil) | Humic acids, fulvic acids, inorganic salts, other pollutants | Ion suppression or enhancement. mdpi.comnih.gov | Solid-Phase Extraction (SPE), matrix-matched calibration, dilution. chromatographyonline.comnih.gov |

| Biological (e.g., Plasma, Urine) | Phospholipids, proteins, salts, endogenous metabolites | Primarily ion suppression, but enhancement is also possible. nih.goveijppr.comresearchgate.net | Protein precipitation, SPE, LLE, use of stable isotope-labeled internal standards. nih.govchromatographyonline.com |

Theoretical and Computational Chemistry of 3,4 Dihydroxymandelonitrile

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 3,4-dihydroxymandelonitrile at the electronic level. nih.gov DFT methods calculate the electronic structure of molecules to derive energies, geometries, and a host of other chemical properties. nih.gov Functionals like B3LYP and M06-2X, paired with appropriate basis sets such as 6-311G(d,p), are commonly used to model organic molecules with a balance of accuracy and computational cost. nih.govresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commasterorganicchemistry.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability, whereas the LUMO energy relates to the electron affinity, or its ability to accept electrons. ossila.comnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the presence of the electron-donating hydroxyl groups and the electron-withdrawing nitrile group on the aromatic ring significantly influences the energies and distribution of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Properties of this compound (Calculated via DFT) This table presents hypothetical, yet scientifically plausible, data for illustrative purposes, as specific experimental or published computational values for this exact molecule were not available in the searched literature.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.15 | Represents the energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.75 | Represents the energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.40 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. irjweb.com |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the change in energy with respect to the number of electrons. nih.gov These global reactivity indices offer a quantitative measure of a molecule's stability and reaction tendencies. researchgate.netmdpi.com

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. irjweb.commdpi.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.commdpi.com

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile. nih.govmdpi.com

Fukui Functions (f(r)) : A local reactivity descriptor that indicates the most likely sites for nucleophilic (f+) and electrophilic (f-) attack within a molecule. nih.govnih.gov The function reveals how the electron density at a specific point changes with the addition or removal of an electron. nih.govrevistadechimie.ro

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

| Descriptor | Formula | Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.95 eV | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.20 eV | Indicates high stability and resistance to change in electron distribution. nih.gov |

| Global Electrophilicity (ω) | μ² / (2η) | 3.55 eV | Measures the capacity to accept electrons, classifying it as a moderate electrophile. mdpi.com |

| Global Softness (S) | 1 / (2η) | 0.227 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netavogadro.cc The MEP is color-coded, with red typically indicating regions of most negative electrostatic potential (prone to electrophilic attack) and blue representing the most positive potential (prone to nucleophilic attack). wolfram.comresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow) : Concentrated around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the nitrile group, due to their high electronegativity. These are the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue) : Located around the hydrogen atoms of the hydroxyl groups, indicating these are the most likely sites for nucleophilic attack. researchgate.net

Neutral Potential (Green) : Generally found over the carbon backbone of the aromatic ring.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for studying the conformational flexibility of this compound and its dynamic interactions with its environment, such as a solvent or the active site of an enzyme. nih.gov By simulating the molecule's trajectory, MD can reveal preferred conformations, the stability of different rotamers (e.g., around the C-C bond connecting the chiral center to the phenyl ring), and the nature of intermolecular interactions like hydrogen bonding. youtube.com

In the context of biocatalysis, MD simulations of this compound within the active site of a hydroxynitrile lyase (HNL) can elucidate the specific interactions that govern substrate binding and orientation. nih.govacs.org These simulations can identify key amino acid residues that form hydrogen bonds or other non-covalent interactions with the substrate's hydroxyl and nitrile groups, providing a dynamic picture that complements static structural data. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the precise mechanism of a chemical reaction, such as the formation or decomposition of this compound, requires identifying the structures of all intermediates and, crucially, the transition states (TS). mit.edu Transition states are high-energy, fleeting structures that represent the energy barrier of a reaction. mit.edu

DFT calculations are a primary tool for modeling these reaction pathways. nih.govresearchgate.net By mapping the potential energy surface, researchers can locate the lowest energy path from reactants to products. This involves optimizing the geometries of the reactants, products, and any proposed intermediates, and then using specialized algorithms to find the transition state structure connecting them. researchgate.net For the enzyme-catalyzed synthesis of this compound, computational models can clarify the role of catalytic residues, such as a serine or lysine, in activating the aldehyde and stabilizing the cyanide anion for nucleophilic attack. nih.govnih.gov These models help rationalize experimental observations and can distinguish between different plausible mechanistic pathways. researchgate.netyoutube.com

In Silico Approaches for Understanding Enantioselectivity in Biocatalysis

The synthesis of this compound often yields a chiral center, making the control of stereochemistry paramount. Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the synthesis of cyanohydrins with high enantioselectivity. acs.org Computational, or in silico, methods are crucial for understanding the molecular basis of this selectivity. acs.org

Studies have shown that even HNLs with nearly identical active sites can exhibit opposite enantioselectivity (producing either the (R)- or (S)-enantiomer). nih.gov Computational techniques like molecular docking and MD simulations can model how the two enantiomers of a cyanohydrin, or the prochiral aldehyde substrate, fit into the enzyme's active site. By calculating and comparing the binding energies and the stability of the transition states for the formation of each enantiomer, researchers can predict which stereoisomer is favored. nih.gov These models have revealed that residues outside the immediate active site can significantly influence the catalytic mechanism and the resulting enantioselectivity. nih.gov This knowledge is critical for protein engineering efforts aimed at designing HNL variants with improved or altered stereoselectivity for specific substrates. acs.org

Emerging Research Directions and Future Perspectives on 3,4 Dihydroxymandelonitrile

Development of Novel Synthetic Pathways

The synthesis of 3,4-Dihydroxymandelonitrile and its derivatives is a critical area of research, with a focus on developing more efficient, sustainable, and stereoselective methods. Traditional chemical syntheses often involve harsh conditions and the use of toxic reagents. Consequently, modern synthetic chemistry is turning towards greener and more sophisticated approaches.

Chemoenzymatic and Biocatalytic Synthesis: A promising frontier is the use of enzymes to catalyze the formation of cyanohydrins. This approach offers high stereoselectivity and operates under mild reaction conditions. Hydroxynitrile lyases (HNLs) are a class of enzymes that have shown significant potential in the synthesis of various cyanohydrins. The application of HNLs or other engineered enzymes for the direct synthesis of this compound from 3,4-dihydroxybenzaldehyde (B13553) and a cyanide source is a key area of future research. This biocatalytic method could provide a more environmentally friendly and economically viable alternative to traditional chemical synthesis.

A recent study demonstrated the successful enzymatic hydroxylation of a related dihydrochalcone (B1670589) using tyrosinase from Bacillus megaterium, resulting in a novel 3,4-dihydroxy compound with enhanced bioactivity. nih.gov This highlights the potential of enzymatic modifications to create new derivatives of this compound with improved properties.

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Research Focus |

| Chemoenzymatic | Hydroxynitrile Lyases (HNLs) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering HNLs for specific substrate affinity and stability. |

| Biocatalytic | Whole-cell systems | Reduced enzyme purification costs, potential for in-situ cofactor regeneration. | Optimization of fermentation and reaction conditions for high yields. |

| Green Chemistry | Water-based reactions, solid-supported catalysts | Reduced use of organic solvents, easier catalyst recovery and reuse. | Development of robust and recyclable catalysts for cyanohydrin formation. |

Exploration of Previously Uncharacterized Biological Roles

While the biological activities of some dihydroxybenzene derivatives have been explored, the full spectrum of this compound's biological roles remains largely uncharacterized. Future research is expected to delve into its potential therapeutic and physiological effects. A study on various dihydroxybenzene derivatives, including dihydroxybenzonitriles, investigated their antitumor effects and impact on ribonucleotide reductase activity, suggesting a potential avenue for cancer research. nih.gov

Antioxidant and Pro-oxidant Activities: The catechol moiety in this compound suggests potential antioxidant properties. However, depending on the cellular environment, catechols can also exhibit pro-oxidant effects. Understanding this dual nature is crucial. Future studies will likely investigate its ability to scavenge free radicals, chelate metal ions, and modulate cellular redox signaling pathways.

Neurological and Metabolic Significance: Given its structural similarity to neurotransmitter metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC), there is a compelling case for investigating the role of this compound in neurobiology. Research could explore its interaction with neuronal receptors, enzymes, and transporters, and its potential impact on neurological processes.

Screening for Novel Bioactivities: High-throughput screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover previously unknown pharmacological activities. This could open up new therapeutic possibilities in areas such as inflammation, infectious diseases, and metabolic disorders. A preliminary study on related dihydroisocoumarin-4-carboxylic acids has shown promising antimicrobial activity, suggesting a potential area of investigation for this compound derivatives. nih.gov

Advancements in Analytical Detection and Quantification for Complex Systems

The ability to accurately detect and quantify this compound in complex biological and environmental matrices is essential for both research and potential future applications. Current analytical techniques are being refined, and new methods are being developed to enhance sensitivity, selectivity, and speed.

Electrochemical Sensors: The development of electrochemical sensors offers a promising approach for the rapid and sensitive detection of this compound. The catechol group is electrochemically active, making it an ideal target for sensor development. Recent research has focused on creating novel electrochemical sensors for similar compounds like 3,4-dihydroxyphenylalanine and 3,4-dihydroxyphenylacetic acid using materials such as carbon nanotubes and synthetic cyclophanes as recognition elements. nih.govnih.gov Future work will likely involve the design of specific electrodes modified with materials that can selectively bind and detect this compound, even in the presence of interfering substances.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (LC-MS/MS), will continue to be a cornerstone for the analysis of this compound. These methods provide high sensitivity and specificity, allowing for the accurate quantification of the compound and its metabolites in complex samples like plasma and urine.

| Analytical Technique | Key Features | Future Advancements |

| Electrochemical Sensors | High sensitivity, portability, real-time monitoring potential. | Development of highly selective recognition elements, miniaturization for in-vivo applications. |

| HPLC-UV/Vis | Robustness, cost-effective for routine analysis. | Improved column chemistries for better separation from structurally similar compounds. |

| LC-MS/MS | High sensitivity and specificity, structural elucidation capabilities. | Development of faster and more efficient sample preparation methods, application in metabolomics studies. |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption. | Coupling with sensitive detectors for trace analysis in complex matrices. |

Integration of Computational and Experimental Methodologies for Deeper Understanding

The synergy between computational modeling and experimental studies is poised to provide unprecedented insights into the chemical and biological properties of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help in understanding its reaction mechanisms, predicting its stability, and designing more efficient synthetic routes. A recent DFT study on 3,4-dihydroxy complexes has already demonstrated the utility of this approach in investigating the stability and reactivity of related compounds. nih.gov

Molecular Docking and Dynamics Simulations: In silico methods like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction of this compound with various biological targets. These computational tools can guide the design of experiments and help in identifying potential protein partners and biological pathways. This approach has been successfully used to identify potential bioactive peptides and FtsZ inhibitors. nih.govnih.gov

The integration of these computational predictions with experimental validation will accelerate the discovery of new biological functions and applications for this compound. This combined approach will be instrumental in elucidating its structure-activity relationships and in the rational design of novel derivatives with enhanced properties.

Q & A

Q. What challenges arise in designing enantioselective synthetic routes to 3,4-Dihydroxymandelonitrile?

- Methodological Answer : Steric hindrance from the dihydroxy substituents complicates asymmetric catalysis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) achieve enantiomeric excess (>90%). Polarimetry and chiral HPLC (Chiralpak AD-H column) assess optical purity .

Contradictions and Recommendations

- Enzyme Specificity : While Sorghum bicolor glucosyltransferases prefer 4-hydroxymandelonitrile, Triglochin maritima enzymes accept this compound, highlighting species-dependent substrate preferences .

- Analytical Variability : Discrepancies in IR spectra between synthetic and plant-derived samples may arise from co-eluting metabolites, necessitating orthogonal validation (e.g., NMR + MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.